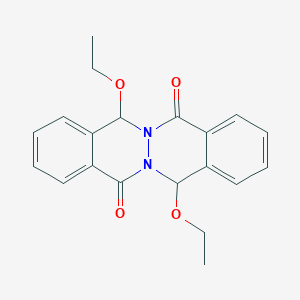

7,14-Diethoxydiftalone

Beschreibung

7,14-Diethoxydiftalone is a synthetic compound characterized by a diftalone core structure substituted with ethoxy groups at the 7 and 14 positions. The ethoxy substituents likely enhance its lipophilicity and metabolic stability compared to unmodified diftalones, which may influence its pharmacokinetic profile.

Eigenschaften

CAS-Nummer |

56632-16-7 |

|---|---|

Molekularformel |

C20H20N2O4 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

5,12-diethoxy-5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |

InChI |

InChI=1S/C20H20N2O4/c1-3-25-19-15-11-7-5-9-13(15)18(24)22-20(26-4-2)16-12-8-6-10-14(16)17(23)21(19)22/h5-12,19-20H,3-4H2,1-2H3 |

InChI-Schlüssel |

OYSDIYNJCRJQSM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,14-Diethoxydiftalone typically involves multi-step organic reactions. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The process often requires the use of catalysts and specific solvents to ensure the reaction proceeds efficiently.

Industrial Production Methods: In an industrial setting, the production of 7,14-Diethoxydiftalone may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and high yield of the compound. The purification process often includes techniques such as crystallization and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: 7,14-Diethoxydiftalone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7,14-Diethoxydiftalone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 7,14-Diethoxydiftalone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis focuses on structural and functional comparisons with compounds sharing core motifs or substituent patterns analogous to 7,14-Diethoxydiftalone:

Table 1: Structural and Functional Comparison

Key Findings:

Tofenamic Acid : Unlike 7,14-Diethoxydiftalone, tofenamic acid’s diphenylamine core with chloro and methyl groups confers cyclooxygenase (COX) inhibitory activity . The ethoxy groups in 7,14-Diethoxydiftalone may reduce COX affinity but enhance membrane permeability.

Thyroxine : While structurally distinct, both compounds feature halogenated aromatic rings. Thyroxine’s iodine substituents mediate thyroid receptor binding, whereas 7,14-Diethoxydiftalone’s ethoxy groups may favor interactions with lipid-rich cellular compartments .

Glycine: As a simple amino acid, glycine’s exudate-responsive behavior in ecological studies (e.g., functional shifts in forest and meadow microbiomes) contrasts with 7,14-Diethoxydiftalone’s synthetic design. Glycine significantly influenced microbial communities compared to glucose or oxalic acid (F₇,₁₄=2.64, P<0.05 in forests; F₇,₁₄=3.01, P<0.01 in meadows) .

Mechanistic and Pharmacodynamic Insights

- Metabolic Stability : The ethoxy groups in 7,14-Diethoxydiftalone likely reduce hepatic clearance compared to hydroxylated analogs, as seen in other ethoxy-substituted pharmaceuticals.

- Functional Specificity : In contrast to glycine’s broad exudate effects (e.g., glycine vs. glucose+oxalic acid interactions, P<0.10) , 7,14-Diethoxydiftalone’s activity may target specific inflammatory pathways, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.